molecular formula C8H11Cl2NOS B10823187 5-chloro-2-Thiothinone (hydrochloride)

5-chloro-2-Thiothinone (hydrochloride)

Cat. No.: B10823187
M. Wt: 240.15 g/mol
InChI Key: SROQDMYZWYVQQR-UHFFFAOYSA-N
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Description

5-chloro-2-Thiothinone (hydrochloride) is an analytical reference standard that is structurally similar to known stimulants. It is primarily used in research and forensic applications. The compound’s formal name is 1-(5-chloro-2-thienyl)-2-(methylamino)-1-propanone, monohydrochloride, and it has a molecular formula of C8H10ClNOS • HCl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-Thiothinone (hydrochloride) typically involves the reaction of 5-chloro-2-thiophene with methylamine and propanone under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt of the compound. The reaction conditions include maintaining a low temperature and using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the reactants .

Industrial Production Methods

Industrial production of 5-chloro-2-Thiothinone (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization and filtration to achieve a high purity level of ≥98% .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-Thiothinone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-Thiothinone (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-Thiothinone (hydrochloride) involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-α-Methylaminopropiothiophenone
  • 5-chloro bk-MPA
  • 5Cl-bk-MPA

Uniqueness

5-chloro-2-Thiothinone (hydrochloride) is unique due to its specific structural features, such as the presence of a chlorine atom and a thiophene ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H11Cl2NOS

Molecular Weight

240.15 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-(methylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C8H10ClNOS.ClH/c1-5(10-2)8(11)6-3-4-7(9)12-6;/h3-5,10H,1-2H3;1H

InChI Key

SROQDMYZWYVQQR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(S1)Cl)NC.Cl

Origin of Product

United States

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